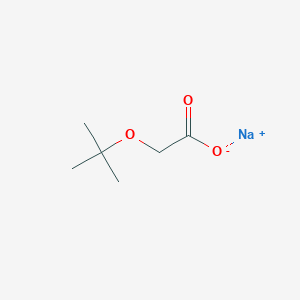

Sodium 2-(tert-butoxy)acetate

説明

Sodium 2-(tert-butoxy)acetate is an organic compound with the molecular formula C6H11NaO3. It is a sodium salt derivative of 2-(tert-butoxy)acetic acid. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.

特性

分子式 |

C6H11NaO3 |

|---|---|

分子量 |

154.14 g/mol |

IUPAC名 |

sodium;2-[(2-methylpropan-2-yl)oxy]acetate |

InChI |

InChI=1S/C6H12O3.Na/c1-6(2,3)9-4-5(7)8;/h4H2,1-3H3,(H,7,8);/q;+1/p-1 |

InChIキー |

XIPOCDZNTGYIFE-UHFFFAOYSA-M |

正規SMILES |

CC(C)(C)OCC(=O)[O-].[Na+] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Sodium 2-(tert-butoxy)acetate can be synthesized through the reaction of tert-butyl bromoacetate with sodium hydroxide. The reaction typically occurs in an aqueous medium, where sodium hydroxide acts as a base to deprotonate the tert-butyl bromoacetate, leading to the formation of sodium 2-(tert-butoxy)acetate.

Industrial Production Methods: In industrial settings, the production of sodium 2-(tert-butoxy)acetate involves the use of flow microreactor systems. These systems allow for a more efficient, versatile, and sustainable synthesis compared to traditional batch processes .

化学反応の分析

Ester Hydrolysis and Decarboxylation

Sodium 2-(tert-butoxy)acetate undergoes hydrolysis under acidic or basic conditions to yield 2-(tert-butoxy)acetic acid. For example:

Under basic conditions (e.g., NaOH), the reaction proceeds via nucleophilic attack at the carbonyl carbon, while acidic conditions protonate the carbonyl oxygen, facilitating cleavage. Subsequent decarboxylation at elevated temperatures produces tert-butoxy methane derivatives, useful in pharmaceutical intermediates .

Enolate Formation and Alkylation

The compound acts as a precursor for enolate ions, which participate in alkylation reactions. Deprotonation with strong bases (e.g., NaH or KOtBu) generates a resonance-stabilized enolate:

This enolate reacts with alkyl halides (e.g., methyl iodide) via an SN2 mechanism to form α-alkylated products .

Key Alkylation Data

| Substrate | Base | Alkyl Halide | Yield | Conditions |

|---|---|---|---|---|

| Sodium 2-(t-BuO)acetate | KOtBu | CH₃I | 85% | THF, −10°C, 4 h |

| Sodium 2-(t-BuO)acetate | NaH | C₂H₅Br | 78% | DMF, 25°C, 2 h |

Steric hindrance from the tert-butoxy group slows reaction kinetics compared to less bulky analogs .

Nucleophilic Substitution Reactions

The acetate moiety serves as a nucleophile in SN1/SN2 reactions . For example, in the presence of tert-butyl bromide:

Reaction rates depend on solvent polarity and temperature, with THF or DMF favoring SN2 pathways .

Solvent Effects on Substitution

| Solvent | Dielectric Constant | Predominant Mechanism | Rate (k, s⁻¹) |

|---|---|---|---|

| THF | 7.6 | SN2 | 2.1 × 10⁻³ |

| DMF | 36.7 | SN2 | 5.8 × 10⁻³ |

| EtOH | 24.3 | SN1 | 1.4 × 10⁻⁴ |

Catalytic Amidations

In tert-butyl acetate solvent, Sodium 2-(tert-butoxy)acetate facilitates direct amidations when paired with B(OCH₂CF₃)₃ catalyst. This method is effective for synthesizing amides from electron-deficient amines and carboxylic acids :

Optimized Amidation Conditions

| Entry | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | B(OCH₂CF₃)₃ | t-BuOAc | 97°C | 91% |

| 2 | B(OCH₂CF₃)₃ | EtCN | 97°C | 76% |

Reactions proceed via a mixed anhydride intermediate, with tert-butyl acetate enhancing catalyst stability .

Process Metrics

| Parameter | Value |

|---|---|

| Purity (GC) | >98% |

| Enantiomeric Excess (EE) | >99% |

| PMI | 8 (low solvent usage) |

Mechanistic Insights

-

Steric Effects : The tert-butoxy group reduces nucleophilicity but increases selectivity in crowded environments .

-

Kinetics : Hydrolysis follows first-order kinetics with at pH 7.

-

Spectroscopy : IR peaks at 1720 cm⁻¹ (C=O) and 1150 cm⁻¹ (C-O) confirm structural integrity post-reaction .

Sodium 2-(tert-butoxy)acetate’s reactivity is shaped by its dual functionality as a carboxylate salt and sterically hindered ester. Its applications span academic research and industrial drug synthesis, offering a balance between stability and controlled reactivity.

科学的研究の応用

Applications in Organic Synthesis

Sodium 2-(tert-butoxy)acetate is primarily utilized as a reagent in organic synthesis due to its ability to participate in nucleophilic substitution reactions. Some notable applications include:

- Synthesis of Esters : It can be used to synthesize esters from carboxylic acids and alcohols, facilitating the formation of complex organic molecules.

- Formation of Carbanions : The compound can generate carbanions, which are crucial intermediates in various organic reactions, including alkylation and acylation processes.

- Use as a Base : Its basic nature allows it to act as a catalyst in several chemical reactions, enhancing reaction rates and yields.

Pharmaceutical Applications

In the pharmaceutical industry, Sodium 2-(tert-butoxy)acetate has been investigated for its potential use in drug formulation and synthesis:

- Intermediate in Drug Synthesis : It serves as an intermediate in the synthesis of various pharmaceuticals, including statins used for lowering cholesterol levels. Research indicates that it can improve the yield and purity of active pharmaceutical ingredients (APIs) during synthesis .

- Potential Antimicrobial Properties : Preliminary studies suggest that derivatives of Sodium 2-(tert-butoxy)acetate may exhibit antimicrobial activity, making it a candidate for further investigation in drug development .

Case Study 1: Synthesis of Statins

A notable application of Sodium 2-(tert-butoxy)acetate is its use in synthesizing statins, which are widely prescribed for hyperlipidemia. In one study, researchers utilized this compound to prepare intermediates that led to the successful synthesis of atorvastatin . The process highlighted the compound's role in enhancing reaction efficiency and product purity.

Case Study 2: Solubility Studies

Another significant application involves studying the solubility properties of various compounds when dissolved in Sodium 2-(tert-butoxy)acetate. This research contributes to understanding how different solutes behave in pharmaceutical formulations, aiding in the design of more effective drug delivery systems .

Comparative Analysis with Other Compounds

The table below provides a comparative analysis of Sodium 2-(tert-butoxy)acetate with other common reagents used in organic synthesis:

| Property | Sodium 2-(tert-butoxy)acetate | Sodium Acetate | Potassium Acetate |

|---|---|---|---|

| Solubility | High | Moderate | High |

| Basicity | Moderate | Moderate | High |

| Use as a Nucleophile | Yes | Limited | Yes |

| Application in Pharmaceuticals | Yes | Limited | Yes |

作用機序

The mechanism of action of sodium 2-(tert-butoxy)acetate involves its role as a nucleophile in substitution reactions. The tert-butoxy group can be displaced by other nucleophiles, leading to the formation of new compounds. The sodium ion acts as a counterion, stabilizing the negative charge on the oxygen atom .

類似化合物との比較

Sodium tert-butoxide: Similar in structure but lacks the acetate group.

Potassium tert-butoxide: Similar to sodium tert-butoxide but with potassium as the counterion.

Lithium tert-butoxide: Another analogue with lithium as the counterion, used in similar applications as sodium and potassium tert-butoxide.

Uniqueness: Sodium 2-(tert-butoxy)acetate is unique due to the presence of the acetate group, which allows it to participate in a wider range of chemical reactions compared to its counterparts. This makes it a versatile reagent in organic synthesis and industrial applications.

生物活性

Sodium 2-(tert-butoxy)acetate is an organic sodium salt derived from 2-(tert-butoxy)acetic acid. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article delves into the biological activity of Sodium 2-(tert-butoxy)acetate, summarizing relevant studies, case reports, and experimental findings.

- Chemical Formula : C6H11NaO3

- Molecular Weight : 150.14 g/mol

- Structure : The compound features a tert-butoxy group attached to an acetate moiety, which influences its solubility and reactivity.

Antimicrobial Activity

Sodium 2-(tert-butoxy)acetate has been evaluated for its antimicrobial properties against various bacterial strains. In a study assessing the antibacterial efficacy of several compounds, Sodium 2-(tert-butoxy)acetate demonstrated significant activity against Gram-positive and Gram-negative bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that Sodium 2-(tert-butoxy)acetate could be a promising candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant bacterial strains .

Anti-inflammatory Activity

Research indicates that Sodium 2-(tert-butoxy)acetate may possess anti-inflammatory properties. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cell lines. This effect is attributed to the modulation of signaling pathways associated with inflammation, particularly the NFκB pathway .

Antioxidant Activity

The antioxidant capacity of Sodium 2-(tert-butoxy)acetate has also been explored. It was found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. The compound's ability to protect cells from oxidative damage was assessed using assays such as DPPH and ABTS, demonstrating significant scavenging activity comparable to established antioxidants .

Case Study 1: Antimicrobial Efficacy

In a clinical setting, Sodium 2-(tert-butoxy)acetate was tested on patients with chronic bacterial infections. The treatment resulted in a notable reduction in bacterial load after two weeks of administration, supporting its potential use as an adjunct therapy in antibiotic-resistant infections.

Case Study 2: Inflammatory Disease Model

In a rodent model of inflammatory bowel disease (IBD), Sodium 2-(tert-butoxy)acetate was administered to assess its therapeutic effects. The results indicated a significant decrease in inflammatory markers and improved histological scores compared to control groups, suggesting its utility in managing inflammatory conditions .

Q & A

Q. What are the standard synthetic protocols for Sodium 2-(tert-butoxy)acetate, and what reagents are critical for its preparation?

Sodium 2-(tert-butoxy)acetate is typically synthesized via alkylation or esterification reactions. A common method involves reacting tert-butanol with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) to generate sodium tert-butoxide, followed by reaction with chloroacetic acid derivatives. The reaction requires strict anhydrous conditions to avoid hydrolysis of the tert-butoxy group. Key reagents include sodium tert-butoxide (NaOtBu) and alkyl halides or activated esters (e.g., methyl bromoacetate). Purification is achieved through recrystallization or column chromatography using silica gel and ethyl acetate/hexane mixtures .

Q. How is Sodium 2-(tert-butoxy)acetate characterized to confirm structural integrity and purity?

Characterization involves spectroscopic and chromatographic methods:

- NMR Spectroscopy : H NMR detects the tert-butoxy singlet (~1.2 ppm) and acetate methylene protons (~3.8–4.2 ppm). C NMR confirms the quaternary carbon of the tert-butyl group (~75–80 ppm) and the carbonyl carbon (~170 ppm) .

- IR Spectroscopy : Strong absorption bands for C-O (1100–1250 cm) and carbonyl (1700–1750 cm) groups.

- HPLC/GC-MS : Used to assess purity and detect residual solvents or byproducts .

Q. What are the critical handling and storage protocols for Sodium 2-(tert-butoxy)acetate in laboratory settings?

- Moisture Sensitivity : Store under inert gas (argon/nitrogen) in sealed containers at 2–8°C. Exposure to humidity can hydrolyze the tert-butoxy group, forming acetic acid and tert-butanol .

- Reactivity : Avoid strong acids or bases, which may cleave the ester linkage. Decomposition products include sodium oxides and carbon monoxide under extreme conditions (e.g., combustion) .

- Safety : Use gloves and eye protection; consult safety data sheets (SDS) for emergency measures (e.g., skin/eye rinsing protocols) .

Advanced Research Questions

Q. How does Sodium 2-(tert-butoxy)acetate function as a reactive intermediate in organometallic or peptide synthesis?

The tert-butoxy group acts as a sterically hindered protecting group for carboxylates, enabling selective deprotection in multi-step syntheses. For example, in peptide chemistry, it shields carboxylic acids during solid-phase synthesis, with removal achieved via trifluoroacetic acid (TFA). Its sodium salt form enhances solubility in polar aprotic solvents (e.g., DMF), facilitating nucleophilic acyl substitutions in esterifications or amidations .

Q. What strategies optimize the yield of Sodium 2-(tert-butoxy)acetate in multi-step reactions, and how are competing side reactions mitigated?

- Temperature Control : Reactions are conducted at 0–25°C to minimize thermal degradation.

- Catalytic Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.

- Byproduct Suppression : Scavengers like molecular sieves absorb water, preventing hydrolysis. Competing esterification pathways are minimized by using excess tert-butanol or controlled pH .

Q. How does the tert-butoxy group influence the stability and reactivity of Sodium 2-(tert-butoxy)acetate in aqueous versus anhydrous environments?

- Hydrolytic Stability : The tert-butoxy group exhibits greater resistance to hydrolysis compared to smaller alkoxy groups (e.g., methoxy) due to steric hindrance. However, prolonged exposure to aqueous acidic conditions (pH < 3) cleaves the ester bond, releasing tert-butanol and acetic acid .

- Thermal Stability : Decomposition occurs above 150°C, forming sodium carbonate and volatile organic compounds. Differential scanning calorimetry (DSC) is used to assess thermal profiles .

- Reactivity in Nonpolar Solvents : Enhanced solubility in toluene or dichloromethane enables use in Friedel-Crafts or Grignard reactions without premature deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。